5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole
Description
This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure features a 4-nitrophenyl group at position 3, a dichloromethyl group at position 4, and a chlorine substituent at position 5. Such substitutions are known to influence electronic properties, lipophilicity, and reactivity, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
116470-17-8 |
|---|---|
Molecular Formula |
C10H5Cl3N2O3 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
5-chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H |
InChI Key |
UWGZTMUYBFIOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base to form an intermediate, which then undergoes cyclization with a chlorinating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole is a compound with notable applications in various scientific fields, particularly in medicinal chemistry and agriculture. This article explores its applications, supported by relevant data and case studies.
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of oxazole have been found effective against various strains of bacteria, including resistant strains, making them candidates for new antibiotic development .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that oxazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases .
Case Study: Pharmaceutical Development
A notable case study involved the development of a new class of anti-inflammatory drugs based on the oxazole framework. Researchers synthesized several derivatives of this compound and evaluated their efficacy in preclinical models. The results indicated a marked reduction in inflammation markers compared to control groups, supporting further development towards clinical trials .
Herbicide Development
In agriculture, this compound has been explored as a potential herbicide. Its chemical structure enables it to interfere with plant growth processes. Field trials have shown that formulations containing this compound effectively reduce weed populations with minimal impact on crop yield .
Insecticidal Properties
Additionally, this compound has been investigated for its insecticidal properties. Similar compounds have been reported to disrupt the nervous systems of certain pests, leading to their death. Laboratory tests have shown promising results against common agricultural pests, indicating potential for developing new insecticides based on this compound .
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains |
| Anti-inflammatory | Significant reduction in inflammation markers | |
| Agricultural Chemistry | Herbicide | Effective weed control with minimal crop impact |
| Insecticide | Promising results against agricultural pests |
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences :
- Substituents : Lacks the dichloromethyl and chlorine groups at positions 4 and 5.
- Molecular Weight : 190.15 g/mol (vs. estimated >250 g/mol for the target compound due to additional Cl atoms) .
- Lipophilicity : The absence of dichloromethyl and chloro groups likely reduces logP compared to the target compound, which would exhibit higher lipophilicity.
- Applications : Catalogued as a reagent (>95% purity), suggesting utility in synthetic chemistry .
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Compound Y504-5568)
Key Differences :
- Heterocyclic Core : Oxadiazole (two nitrogen atoms) vs. oxazole (one nitrogen). This alters ring aromaticity and hydrogen-bonding capacity.
- Molecular Properties :
- Substituents : Chloro and nitro groups at positions 4 and 3 on the phenyl ring, differing from the target compound’s substitution pattern.
5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (CAS: 1707584-91-5)
Key Differences :
- Substituents : Includes a 2,4-dimethylphenyl group, enhancing steric bulk compared to the target compound’s dichloromethyl group.
- Applications : Listed as discontinued in commercial catalogs, suggesting niche research use or stability challenges .
Structural and Functional Implications
Table: Comparative Properties of Target Compound and Analogues
Key Observations
- Solubility : Higher logP values (vs. 5-(4-nitrophenyl)oxazole) suggest poorer aqueous solubility, necessitating formulation optimization for pharmaceutical applications.
- Synthetic Utility : The nitro group in all compounds facilitates further functionalization (e.g., reduction to amines), but steric hindrance from dichloromethyl or dimethylphenyl groups may complicate reactions .
Biological Activity
5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and toxicological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring followed by chlorination and nitration processes. Research has shown that microwave-assisted synthesis can enhance yield and reduce reaction times, making it a preferred method in laboratory settings .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL, indicating moderate to strong antibacterial effects .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin. The observed effect was dose-dependent, with higher doses yielding greater reductions in edema .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro assays indicated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Toxicity Studies
Toxicological assessments using zebrafish embryos highlighted potential developmental toxicity at higher concentrations. The compound exhibited teratogenic effects, including malformations and reduced survival rates in embryos exposed to concentrations above 25 µM .
Data Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound effectively inhibited growth, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanism : Research utilizing animal models demonstrated that the compound's anti-inflammatory effects were mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory processes .
- Cancer Cell Line Studies : In vitro studies have shown that treatment with the compound led to increased caspase activity, indicating an apoptotic mechanism in cancer cells. This highlights its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole?
A common approach involves multi-step condensation reactions. For example, substituted benzaldehydes can react with amino-triazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography (e.g., cyclohexane-ethyl acetate mixtures) . Similar methodologies for nitrophenyl-oxazole derivatives highlight the use of hydrazide precursors and chlorinated intermediates in polar solvents like DMSO or N,N-dimethylacetamide .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., nitro, oxazole rings).
- X-ray crystallography for definitive structural elucidation, as demonstrated for analogous triazole-nitrophenyl structures .
- Melting point analysis to verify consistency with literature values .
Q. What safety protocols should be followed during synthesis and handling?
Refer to GHS guidelines for chlorinated and nitrated compounds:
Q. How can purification be achieved post-synthesis?
Common methods include:
- Column chromatography with silica gel and gradient elution (e.g., cyclohexane-ethyl acetate) .
- Recrystallization using ethanol-water mixtures to isolate high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMA) enhance reactivity of nitro and chloro substituents .
- Catalyst screening : Glacial acetic acid or Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Temperature control : Prolonged reflux (e.g., 18 hours) improves intermediate formation but requires monitoring to prevent decomposition .
Q. How to resolve discrepancies between crystallographic data and computational modeling results?
- Refinement protocols : Geometrically constrain H-atom positions during crystallographic refinement to reduce noise .
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric/electronic mismatches .
Q. What strategies enable regioselective functionalization of the oxazole ring?
- Electrophilic substitution : Nitro and chloro groups direct further functionalization to meta/para positions.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids, as seen in analogous triazole systems .
- Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines, leveraging the electron-deficient oxazole ring .
Q. How do substituents influence the compound’s electronic properties and reactivity?
- Nitro groups increase electrophilicity, facilitating nucleophilic attack at the oxazole’s C-5 position.
- Chlorine atoms enhance stability via inductive effects, as observed in crystallographic studies of chlorophenyl-triazole derivatives .
- Computational analysis : Use molecular electrostatic potential (MESP) maps to predict reactive sites .
Methodological Notes
- Contradiction analysis : Conflicting spectral data (e.g., NMR vs. IR) may arise from tautomerism or polymorphism. Validate via X-ray diffraction .
- Safety-critical steps : Chloromethyl intermediates (e.g., 2-(chloromethyl)-4-(4-nitrophenyl)thiazole) require rigorous containment due to lachrymatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
